Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone: is a heterocyclic compound that features a benzothiazole ring fused with an azepane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with various reagents. Common synthetic pathways include:
Diazo-coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel Condensation: This reaction involves the condensation of benzothiazole derivatives with aldehydes or ketones in the presence of a base.
Biginelli Reaction: A multi-component reaction involving benzothiazole, urea, and an aldehyde.
Microwave Irradiation: This method accelerates the reaction process and improves yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole ring are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound exhibits significant biological activities, including antimicrobial and anti-inflammatory effects. It is used in the development of new antibiotics and anti-inflammatory drugs .
Medicine: In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of cancer cells in vitro .
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. In cancer cells, the compound can induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- Thiazole derivatives
Uniqueness: Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone stands out due to its unique combination of a benzothiazole ring and an azepane ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(3-phenylazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c23-20(19-21-17-11-4-5-12-18(17)24-19)22-13-7-6-10-16(14-22)15-8-2-1-3-9-15/h1-5,8-9,11-12,16H,6-7,10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYAKONJVAXPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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